Coumaphos-d10

Description

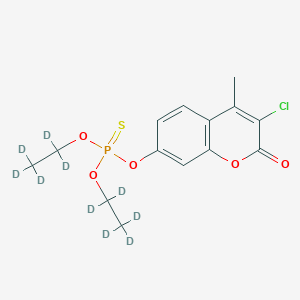

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Coumaphos D10

Strategies for Deuterium (B1214612) Incorporation

Deuterium incorporation into organic molecules can be achieved through various strategies, including positional labeling and the synthesis of deuterated precursors acs.org. For Coumaphos-d10, the deuterium atoms are specifically located on the ethyl chains.

Positional Labeling Approaches

Positional labeling aims to introduce deuterium at specific sites within a molecule. While general methods for C-H activation and hydrogen isotope exchange exist, the synthesis of this compound specifically targets the ethyl groups acs.orgacs.org. This is most effectively done by building the molecule using precursors that are already deuterated at the desired positions.

Deuterated Precursor Synthesis

The key strategy for synthesizing this compound involves the use of a deuterated precursor for the diethyl phosphorothioate (B77711) portion of the molecule. Diethyl chlorothiophosphate-d10 is a crucial intermediate, prepared from ethanol-d6 (B42895) nih.govacs.orgacs.org. This ensures that the deuterium atoms are precisely located on the ethyl groups of the final coumaphos (B1669454) molecule.

Reaction Pathways and Mechanisms

The synthesis of this compound typically follows a multi-step route, building upon the established chemistry for synthesizing organophosphate esters.

Multi-step Synthetic Routes

A reported synthetic route for (Diethyl-d10) coumaphos involves the preparation of diethyl chlorothiophosphate-d10 as a key intermediate nih.govacs.orgacs.org. This intermediate is synthesized by the reaction of ethanol-d6 with phosphorus pentasulfide (P2S5) to yield labeled diethyldithiophosphoric acid, followed by chlorination nih.govacs.orgacs.org. The final step involves the reaction of the deuterated acid chloride (diethyl chlorothiophosphate-d10) with 3-chloro-4-methyl-7-hydroxycoumarin (B41647) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) nih.govacs.orgacs.org. This condensation reaction forms the phosphorothioate ester linkage, yielding this compound.

A simplified representation of the key reaction step is the coupling of diethyl chlorothiophosphate-d10 with 3-chloro-4-methyl-7-hydroxycoumarin:

(Et-d5)2P(S)Cl + 3-chloro-4-methyl-7-hydroxycoumarin + K2CO3 → this compound

This reaction is typically carried out under reflux conditions with magnetic stirring to ensure complete reaction acs.org.

Applications in Advanced Analytical Methodologies

Mass Spectrometry-Based Quantification Techniques

The utility of Coumaphos-d10 is most pronounced in mass spectrometry (MS)-based techniques, where its distinct mass signature allows for reliable quantification of Coumaphos (B1669454) in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

In GC-MS, this compound is an invaluable tool for the analysis of Coumaphos residues. Its similar chromatographic behavior to the native compound ensures it co-elutes, while its different mass allows for separate detection and quantification.

Selected Ion Monitoring (SIM) is a GC-MS technique that enhances sensitivity by monitoring only a few specific ions characteristic of the analyte of interest. When using this compound as an internal standard, the optimization of SIM mode involves selecting unique and abundant ions for both Coumaphos and this compound that are free from matrix interference.

For Coumaphos, characteristic ions in its electron ionization (EI) mass spectrum are selected for monitoring. For this compound, the corresponding ions will have an m/z shift equivalent to the number of deuterium (B1214612) atoms (in this case, 10). The optimization process involves analyzing standard solutions of both compounds to identify the most intense and specific ions. A study on the determination of acaricides in bee pollen by GC-MS in SIM mode demonstrated the effective separation and detection of Coumaphos alongside a deuterated internal standard, chlorfenvinphos-d10, highlighting the principle of using isotopically labeled standards in this mode. researchgate.net

Table 1: Illustrative GC-MS SIM Mode Parameters for Coumaphos and this compound

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Coumaphos | 15.85 | 362 | 226 | 109 |

| This compound | 15.85 | 372 | 236 | 119 |

Note: The specific ions for this compound are predicted based on a +10 Da shift from the native compound and would require experimental verification.

For even greater selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. This technique involves the selection of a specific precursor ion for the analyte, its fragmentation in a collision cell, and the monitoring of a specific product ion. The development of an MRM method for Coumaphos using this compound as an internal standard requires the optimization of precursor-to-product ion transitions and their corresponding collision energies.

The precursor ion for Coumaphos is typically its molecular ion ([M]+•) or a significant fragment ion. For this compound, the precursor ion will be 10 Da higher. The collision energy is optimized to maximize the abundance of the chosen product ion. Research on the analysis of pesticides in baby foods using GC-MS/MS detailed optimized MRM transitions for Coumaphos, which can be adapted for this compound. shimadzu.com

Table 2: Illustrative GC-MS/MS MRM Transitions for Coumaphos and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Coumaphos | 362.1 | 109.0 | 20 |

| Coumaphos | 362.1 | 226.1 | 15 |

| This compound | 372.1 | 119.0 | 20 |

| This compound | 372.1 | 236.1 | 15 |

Note: Collision energies for this compound are assumed to be similar to the native compound but would require empirical optimization.

While electron ionization (EI) is the most common ionization technique in GC-MS, advanced ionization sources can offer benefits for the analysis of organophosphate pesticides like Coumaphos. Atmospheric Pressure Chemical Ionization (APCI) is one such source that can be coupled with GC. APCI is a softer ionization technique than EI, often resulting in less fragmentation and a more abundant molecular ion. nih.gov This can be advantageous in MRM method development by providing a more intense precursor ion. The use of a soft ionization source can enhance the detection and analysis of organophosphate pesticides. reading.ac.uk For this compound, this would translate to a more abundant [M+H]+ or M+• ion at m/z 373 or 372, respectively, potentially improving the sensitivity of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS is a powerful technique for the analysis of polar and thermally labile pesticides that are not amenable to GC analysis. Coumaphos can be analyzed by LC-MS, and this compound is an effective internal standard in these methods.

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS for pesticide analysis. The optimization of ESI parameters is crucial for achieving maximum sensitivity. Key parameters that are typically optimized include capillary voltage, source temperature, desolvation gas flow, and cone voltage.

For the analysis of Coumaphos using this compound as an internal standard, these parameters would be optimized to produce a stable and abundant signal for the protonated molecules ([M+H]+) of both compounds. In positive ion mode ESI, Coumaphos would be detected at an m/z of 363, and this compound at an m/z of 373. A study on the determination of 41 pesticides in rice by LC-MS/MS utilized positive electrospray ionization and optimized parameters such as capillary voltage, source temperature, and desolvation temperature to achieve sensitive detection. nih.gov Another study demonstrated that for certain pesticides, optimizing MRM transitions is critical to reduce matrix interference and achieve lower detection limits. researchgate.net

Table 3: Typical ESI Parameters for Optimization in LC-MS Analysis of Coumaphos and this compound

| Parameter | Typical Range | Optimized Value |

| Capillary Voltage (kV) | 1.0 - 5.0 | 4.12 |

| Source Temperature (°C) | 100 - 150 | 120 |

| Desolvation Temperature (°C) | 250 - 500 | 300 |

| Desolvation Gas Flow (L/hr) | 400 - 1000 | 500 |

| Cone Gas Flow (L/hr) | 20 - 100 | 50 |

Note: The "Optimized Value" column provides an example from a published method for pesticide analysis and would need to be specifically optimized for Coumaphos and this compound on the instrument in use. nih.gov

Tandem Mass Spectrometry (MS/MS) Transitions for Quantification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the selective and sensitive detection of specific compounds in complex mixtures. forensicrti.org In an MS/MS experiment, a precursor ion (the ionized molecule of interest) is selected, fragmented through collision-induced dissociation (CID), and one or more specific product ions are then detected. forensicrti.org This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as the combination of precursor and product ion masses is unique to a particular compound. forensicrti.orgamericanlaboratory.com

For the analysis of coumaphos, specific MRM transitions are monitored. The precursor ion for coumaphos (C₁₄H₁₆ClO₅PS) corresponds to its molecular weight. When this compound is used as an internal standard, its precursor ion will have a mass-to-charge ratio (m/z) that is 10 units higher than that of the native coumaphos, reflecting the replacement of ten hydrogen atoms with deuterium. The fragmentation pattern, however, remains analogous, leading to product ions that are also shifted in mass. This allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically. americanlaboratory.com

The selection of quantifier and qualifier ions is essential for reliable identification and quantification, adhering to guidelines such as SANTE/12682/2019, which specifies criteria for ion ratios and retention time. azom.com

Below is a table of typical MS/MS transitions for coumaphos, which serve as the basis for determining the corresponding transitions for this compound.

Table 1: Representative Tandem Mass Spectrometry (MS/MS) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

|---|---|---|---|

| Coumaphos | 363.1 | 227.0 | 335.0 |

Note: The transitions for this compound are predicted based on the stable isotope label. Actual values may vary slightly based on instrumentation and optimization. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative analytical technique renowned for its high accuracy and precision. youtube.com It is considered a definitive method in analytical chemistry because it relies on the measurement of isotope ratios rather than signal intensities, which can be prone to fluctuations. youtube.comwikipedia.org

The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample at the very beginning of the analytical process. wikipedia.orgrestek.com This "isotope spike" acts as an internal standard that is chemically identical to the target analyte (coumaphos). researchgate.net Because the labeled standard and the native analyte behave in the same way during sample preparation, extraction, and chromatographic separation, any sample loss or variation will affect both compounds equally. restek.com

After the sample is processed, a mass spectrometer is used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org By knowing the initial amount of the labeled standard added and the measured isotope ratio, the original concentration of the native analyte in the sample can be calculated with exceptional accuracy. youtube.com This approach effectively corrects for procedural errors and inefficiencies that can occur during analysis. restek.com

Role as a Stable Isotope Internal Standard

This compound's primary application is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative analyses. The use of a SIL-IS is widely regarded as the gold standard for quantification in mass spectrometry, especially for trace-level analysis in complex samples. restek.comnih.gov

Compensation for Matrix Effects in Complex Samples

When analyzing samples such as food, soil, or biological tissues, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.comnih.gov This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.comnih.gov

This compound provides an effective solution to this problem. Since it is structurally and chemically identical to native coumaphos, it experiences the exact same matrix effects. restek.comresearchgate.net Both the labeled standard and the unlabeled analyte will be subject to the same degree of signal suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized and effectively canceled out, leading to a more accurate and reliable result. nih.govchromatographyonline.com

Enhancement of Analytical Accuracy and Precision

The use of this compound as an internal standard significantly improves both the accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. wikipedia.orgrestek.com Accuracy is enhanced because the isotope dilution technique corrects for systematic errors, including incomplete extraction recovery and matrix-induced signal alterations. restek.com

Precision is improved by accounting for random variations that can occur at any stage of the analytical workflow, from sample measurement to instrument injection. americanlaboratory.com Since the final calculation is based on the ratio of the analyte to the internal standard, any slight variations in injection volume or instrument response are corrected for. This consistency makes IDMS a highly reliable method, capable of reducing the uncertainty of measurement results significantly compared to other calibration techniques. wikipedia.org

Standardization in Multi-Residue Pesticide Analysis

Coumaphos is often included in multi-residue pesticide screening programs that simultaneously test for hundreds of different compounds in a single analysis. azom.commdpi.comsemanticscholar.org In such complex methods, maintaining analytical accuracy for every compound is a significant challenge.

By incorporating this compound, analysts can ensure the robust and accurate quantification of coumaphos, regardless of the complexity of the sample matrix or the other pesticides present. azom.com This is crucial for regulatory monitoring, where results must be reliable and defensible to ensure compliance with established Maximum Residue Limits (MRLs). azom.com The use of specific isotopically labeled internal standards for target analytes is a key component of high-quality, accredited multi-residue methods. fda.gov.tw

Sample Preparation and Clean-up Strategies for Trace Analysis

The accurate determination of coumaphos at trace levels requires efficient sample preparation to extract the analyte from its matrix and remove interfering substances. lcms.czresearchgate.net this compound is added at the initial stage of this process to account for any analyte loss during these steps. restek.com

A widely adopted method for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. azom.comlcms.cz The typical QuEChERS workflow involves:

Extraction: The homogenized sample is first extracted with a solvent, typically acetonitrile. fda.gov.twlcms.cz Salting-out agents are added to induce phase separation and drive the pesticides into the organic layer.

Clean-up: An aliquot of the extract is then cleaned using dispersive solid-phase extraction (d-SPE). This step involves adding a combination of sorbents to the extract to remove specific interfering matrix components like fats, sugars, and pigments. azom.comlcms.cz

For particularly complex or fatty matrices, additional clean-up steps or alternative extraction techniques like solid-phase extraction (SPE) may be employed to achieve the necessary level of cleanliness for sensitive instrumental analysis. lcms.czresearchgate.net Throughout these rigorous procedures, this compound tracks the native analyte, ensuring that the final calculated concentration accurately reflects the amount originally present in the sample.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Coumaphos |

| This compound |

| Acetonitrile |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Optimization

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. lcms.czmdpi.com The process involves an extraction step with a solvent like acetonitrile, followed by a partitioning step with salts, and a cleanup phase using dispersive solid-phase extraction (d-SPE). nih.govresearchgate.netyoutube.com

This compound is introduced into the sample at the very beginning of the QuEChERS procedure. lcms.cz As an internal standard, it experiences the same conditions as the target analyte throughout the extraction and cleanup steps. Any loss of the native Coumaphos during these stages will be mirrored by a proportional loss of this compound. By measuring the final ratio of the analyte to the internal standard, analysts can accurately quantify the initial concentration of the pesticide, effectively nullifying procedural variations. lcms.czscispace.com

During method optimization, this compound helps in evaluating different parameters of the QuEChERS protocol. nih.govulpgc.es This includes assessing the efficiency of various salt combinations (e.g., AOAC vs. EN methods), extraction solvents, and d-SPE sorbents for the target matrix. nih.govulpgc.es By monitoring the recovery of this compound, researchers can select the most effective and rugged conditions for the analysis of the target pesticides. ulpgc.es

Table 1: Role of this compound in QuEChERS Method Optimization

| Optimization Step | Function of this compound | Research Finding |

|---|---|---|

| Solvent & Salt Selection | Assesses extraction efficiency of different solvent/salt combinations. | Deuterated standards help normalize variations, ensuring the chosen method provides the highest and most consistent analyte recovery. nih.govlcms.cz |

| Dispersive SPE Cleanup | Evaluates the effectiveness of sorbents (e.g., PSA, C18) in removing matrix interferences while minimizing analyte loss. | Stable isotope-labeled internal standards are crucial for correcting analyte loss during cleanup, leading to improved accuracy. researchgate.netulpgc.es |

| Method Ruggedness | Tests the reproducibility of the method under slight variations in experimental conditions. | Consistent recovery of the internal standard across different trials indicates a rugged and reliable method. ulpgc.es |

Solid Phase Extraction (SPE) Protocol Development

Solid Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a complex matrix. nih.gov The process involves passing a liquid sample through a solid sorbent, which retains the analytes. The analytes are then eluted with a small volume of solvent.

In the development of SPE protocols, this compound is used to determine the optimal conditions for extraction. labrulez.com Its role is critical in several stages of development:

Sorbent Selection: By spiking a sample with this compound, analysts can test various SPE sorbents to find the one with the best retention and elution characteristics for Coumaphos and similar pesticides.

Solvent Optimization: It aids in optimizing the volumes and types of conditioning, washing, and eluting solvents to ensure maximum recovery of the target analytes while minimizing the co-extraction of interfering matrix components. labrulez.com

Breakthrough Volume Studies: this compound helps determine the maximum sample volume that can be loaded onto the SPE cartridge without loss of the analyte.

By tracking the recovery of this compound, researchers can refine the SPE protocol to achieve high efficiency and reproducibility.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. pjoes.comnih.gov Miniaturized versions of this technique, such as liquid-phase microextraction (LPME), have been developed to reduce solvent consumption. nih.govmdpi.com

In LLE, analyte loss can occur due to incomplete partitioning between the two phases or emulsion formation. nih.gov this compound, when added to the sample prior to extraction, partitions between the phases in the same manner as the native Coumaphos. nih.gov This allows for the correction of recovery variations. By comparing the signal of the analyte to the known concentration of the internal standard, the original concentration can be calculated accurately, compensating for any extraction inefficiencies. pjoes.com

Advanced Matrix Removal Procedures

Complex sample matrices, such as soil, honey, or fatty foods, contain numerous compounds that can interfere with the analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry. ulpgc.esnih.gov Advanced cleanup procedures are often required following initial extraction.

This compound is instrumental in evaluating the efficacy of these advanced matrix removal techniques. ulpgc.esrsc.org For instance, in a study optimizing a QuEChERS method for pet food, different cleanup strategies including Primary Secondary Amine (PSA), EMR-Lipid (Enhanced Matrix Removal—Lipid), and freezing-out were compared. ulpgc.es The recovery of deuterated internal standards, which behave similarly to their non-labeled counterparts, provides a direct measure of the cleanup step's performance. An effective cleanup procedure will result in high recovery of the internal standard and a reduction in matrix-induced signal variability. lcms.czresearchgate.net The use of isotopically labeled internal standards is a key strategy to compensate for unavoidable matrix effects, thereby improving the accuracy of the quantitative results. lcms.cznih.gov

Analytical Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. This compound plays a significant role in establishing key performance characteristics of methods designed to quantify pesticide residues.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.comnih.gov

These limits are typically determined by analyzing samples with low concentrations of the analyte or by calculations based on the standard deviation of the response and the slope of the calibration curve. sepscience.comnih.gov The formulas are often expressed as:

LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) sepscience.com

LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) sepscience.com

Table 2: Research Findings on LOQ for Coumaphos in Various Matrices

| Matrix | Analytical Method | LOQ (mg/kg) | Reference |

|---|---|---|---|

| Honey | LC-ESI+/MS-MS | 0.001 - 0.005 | researchgate.net |

| Honey | Not Specified | 0.01 | researchgate.net |

Linearity and Calibration Curve Establishment

A calibration curve demonstrates the relationship between the known concentration of an analyte and the instrument's response. researchgate.netnih.gov For accurate quantification, this relationship should be linear over a specific concentration range. The use of an internal standard like this compound is a cornerstone of establishing reliable calibration curves, particularly when dealing with complex matrices. semanticscholar.orgepa.gov

The calibration process involves preparing a series of standards containing known concentrations of the analyte (Coumaphos) and a constant concentration of the internal standard (this compound). lcms.cz Instead of plotting the absolute response of the analyte versus its concentration, a ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. nih.govresearchgate.net

This ratiometric approach corrects for variations in sample preparation, injection volume, and instrument response. lcms.czscispace.com For example, if the instrument's sensitivity drifts during an analytical run, both the analyte and the internal standard signals will be affected proportionally, leaving their ratio unchanged. This results in a more stable and linear calibration curve, often with a high coefficient of determination (R² ≥ 0.99). researchgate.netulpgc.esdaspsrl.it The use of deuterated internal standards is particularly effective at correcting for matrix effects, allowing for the generation of a single, accurate calibration curve even when analyzing samples with varying matrix compositions. lcms.cz

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| C18 |

| Coumaphos |

| This compound |

| Deuterium |

Assessment of Trueness and Recovery

The trueness of an analytical method, which refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value, is often assessed through recovery studies. In the context of this compound's role as an internal standard, its addition to samples at the beginning of the analytical process allows for the compensation of analyte losses during extraction and cleanup steps.

A study validating an LC-MS method for the determination of coumaphos in a biological matrix demonstrated excellent trueness and recovery. The recovery of coumaphos was evaluated by spiking blank matrix samples at three different concentration levels. The use of an isotopic internal standard like this compound is instrumental in achieving such high and consistent recovery rates, as it accurately mimics the behavior of the native analyte throughout the analytical procedure. The average recoveries were found to be higher than 79% for coumaphos across the tested concentrations, falling well within the acceptable range of 70-120% for residue analysis. researchgate.net

Table 1: Recovery Data for Coumaphos Using an Isotope Dilution Method

| Spiking Level (ng/g) | Mean Recovery (%) |

|---|---|

| 10 | 85.3 |

| 50 | 82.1 |

| 100 | 79.5 |

This table is generated based on the data presented in a study on coumaphos residue analysis. The use of an internal standard like this compound is a standard practice to achieve such recovery rates. researchgate.net

Evaluation of Precision and Repeatability

Precision, a measure of the agreement between independent test results obtained under stipulated conditions, is a critical parameter in method validation. It is typically expressed in terms of the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are two important aspects of precision. The use of this compound as an internal standard significantly improves the precision of an analytical method by correcting for random variations.

In the same validation study, the precision of the method for coumaphos determination was found to be excellent. The relative standard deviation for the replicate analyses at each spiking level was consistently low, indicating a high degree of precision. For all three concentration levels tested, the RSD was below 20%, with most values being below 15%, which is a widely accepted criterion for precision in pesticide residue analysis. researchgate.net

Table 2: Precision Data for Coumaphos Analysis

| Spiking Level (ng/g) | Relative Standard Deviation (RSD) (%) |

|---|---|

| 10 | 12.8 |

| 50 | 9.7 |

| 100 | 14.2 |

This table is generated based on the precision data from a validation study for coumaphos. The low RSD values are indicative of the high precision achievable with the use of an isotopically labeled internal standard like this compound. researchgate.net

Selectivity and Interference Studies

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. Interference studies are conducted to assess the impact of co-eluting or co-extracted matrix components on the analytical signal of the target analyte.

The use of this compound in conjunction with mass spectrometric detection provides a high degree of selectivity. In LC-MS/MS or GC-MS, the detection is based on specific precursor-to-product ion transitions for both the native analyte (coumaphos) and the deuterated internal standard (this compound). The mass difference between Coumaphos and this compound ensures that their signals are clearly distinguishable, even if they co-elute chromatographically.

A mass spectrometry-based method utilizing selected reaction monitoring (SRM) is inherently highly selective. researchgate.net By monitoring unique mass transitions for coumaphos, the method can effectively distinguish it from other compounds present in the matrix. The parallel monitoring of the specific transitions for this compound further enhances the confidence in the identification and quantification of the target analyte. This approach minimizes the potential for false positives that could arise from matrix interferences, ensuring that the reported results are both accurate and reliable.

Utility in Metabolic and Toxicokinetic Research of Coumaphos

Application in Metabolic Pathway Elucidation of Coumaphos (B1669454)

Metabolic pathway elucidation involves identifying the series of biochemical reactions that transform a compound within an organism or biological system. Deuterium-labeled standards like Coumaphos-d10 are critical for the accurate quantification of parent compounds and their metabolites over time, which is essential for mapping these pathways and determining reaction kinetics.

In vitro studies using isolated enzymes, cellular fractions, or whole cells are fundamental to understanding the initial steps of xenobiotic metabolism. This compound is employed in these settings to ensure accurate measurement of metabolic rates and product formation.

Hepatic microsomes, containing cytochrome P450 enzymes and other metabolizing enzymes, are commonly used to study Phase I metabolic reactions, such as oxidation and hydrolysis. Coumaphos metabolism in the liver is known to involve degradation chemicalbook.cominchem.org. Studies utilizing hepatic microsomal assays investigate the transformation of Coumaphos by these enzymes. The inclusion of this compound as an internal standard in these assays allows for the accurate quantification of Coumaphos depletion and the formation of primary metabolites, aiding in the determination of metabolic rates and enzyme kinetics in this specific cellular fraction.

Cytochrome P450 (CYP450) enzymes play a significant role in the metabolism of many organophosphates, including the oxidative bioactivation of phosphorothioates like Coumaphos to their more potent oxon analogs researchgate.netoup.comt3db.ca. Coumaphos is metabolized by cytochrome P450 through oxidative desulfuration to form coumaphos-oxon researchgate.net. Studies investigating the role of specific CYP450 isoforms in Coumaphos metabolism can utilize this compound to accurately quantify the rates of oxon formation and other CYP-mediated transformations. This is particularly important when assessing the contribution of individual enzymes or investigating enzyme induction or inhibition effects oup.comt3db.ca.

In Vivo Metabolite Profiling and Identification

In vivo studies are essential for understanding the complete metabolic fate of a compound within a living organism, including absorption, distribution, metabolism, and excretion. This compound is widely used as an internal standard in the analysis of biological samples (such as serum, tissue, and excreta) from animals exposed to Coumaphos oup.comnih.gov. This application is critical for accurate quantification of the parent compound and its metabolites in complex biological matrices, which is necessary for comprehensive metabolite profiling and identification.

The use of this compound allows for the monitoring of the parent compound and the identification and quantification of metabolites in various biological samples over time. This provides data on the metabolic pathways active in vivo and the distribution and clearance of the compound and its transformation products. Techniques like LC-MS/MS, which utilize internal standards like this compound, are employed for this purpose oup.comnih.gov.

Characterizing the metabolites excreted from the body is a key aspect of in vivo metabolic studies. In rats treated orally with Coumaphos, a significant percentage of the applied dose was eliminated in the urine and feces inchem.org. The principal metabolite excreted in urine is diethyl hydrogen phosphorothioate (B77711), with deethylation products also found in lesser amounts chemicalbook.cominchem.org. Diethylphosphoric acid and diethylphosphorothioic acid were identified as major urinary metabolites in steers inchem.org. The use of this compound as an internal standard in the analysis of urine and feces samples enables the accurate quantification of these and other excretion products, providing valuable data on the routes and extent of elimination of Coumaphos metabolites from the organism. oup.comnih.gov.

Metabolic Pathways and Excretion Products of Coumaphos

| Metabolic Process | Key Enzymes Involved | Primary Metabolites | Excretion Products |

| Phase I: Oxidation | Cytochrome P450 monooxygenases researchgate.netoup.comt3db.ca | Coumaphos-oxon researchgate.net | |

| Phase I: Hydrolysis | Esterases (e.g., A-esterase/PON1) researchgate.nett3db.ca | Chlorferon (3-chloro-4-methyl-7-hydroxycoumarin), Diethyl phosphate (B84403) chemicalbook.cominchem.orgresearchgate.net | Diethyl hydrogen phosphorothioate, Diethylphosphoric acid, Diethylphosphorothioic acid chemicalbook.cominchem.org |

| Phase I: Dealkylation | Deethylated products chemicalbook.cominchem.org | Deethylated products chemicalbook.cominchem.org | |

| Phase II: Conjugation | Glucuronosyltransferases researchgate.net | Chlorferon glucuronide researchgate.net | Chlorferon glucuronide researchgate.net |

Utility of this compound in Analytical Methods

| Application | Analytical Technique | Purpose |

| Quantification in biological samples caymanchem.comcaymanchem.comlgcstandards.comoup.comnih.govacs.orgitrcweb.orgitrcweb.orgitrcweb.org | GC-MS, LC-MS/MS | Accurate measurement of Coumaphos and metabolites in complex matrices. oup.comnih.gov |

| Internal Standard caymanchem.comcaymanchem.comlgcstandards.comoup.comnih.govacs.orgitrcweb.orgitrcweb.orgitrcweb.org | GC-MS, LC-MS/MS | Compensates for sample preparation and instrument variability. oup.comnih.gov |

| Tracer in metabolic studies (implied utility) | GC-MS, LC-MS/MS | Enables monitoring of parent compound depletion and metabolite formation over time for pathway elucidation. |

This compound, with its specific deuterium (B1214612) labeling, is a critical tool in the quantitative analysis required for comprehensive metabolic and toxicokinetic studies of Coumaphos. Its use as an internal standard in advanced analytical techniques allows for the accurate determination of Coumaphos and its metabolites in various biological systems and matrices, thereby supporting the elucidation of metabolic pathways and the characterization of excretion products.

Comparative Metabolism Across Biological Species

Studies on the comparative metabolism of Coumaphos across different biological species are essential for understanding species-specific differences in detoxification pathways and susceptibility. europa.eu The use of labeled Coumaphos, such as 32P-labeled or 14C-labeled Coumaphos, has been instrumental in early metabolic studies in various animals, including cattle, goats, rats, and hens. These studies revealed that Coumaphos is metabolized to its oxygen analog (coroxon), diethyl phosphate, and diethyl phosphorothioate. inchem.org The active ingredient and its oxygen analog follow similar metabolic pathways to other diethyl aryl phosphates and thiophosphates, with complete degradation to phosphoric acid occurring relatively rapidly. inchem.org

Research using 14C-labeled Coumaphos in lactating goats demonstrated that residues in adipose tissue and milk primarily consisted of unmetabolized Coumaphos, while urine contained mostly metabolites. nih.gov In rats, studies with 14C-labeled chlorferron, a metabolite of Coumaphos, showed rapid excretion, primarily in urine, indicating that chlorferron is not the terminal metabolite and is further degraded. nih.gov

While the provided search results highlight the use of radio-labeled Coumaphos in comparative metabolism studies, the principle extends to the use of stable isotope-labeled this compound. This compound allows for similar tracing and identification of metabolites across species without the complexities associated with handling radioactive materials. By analyzing the presence and concentration of this compound and its deuterated metabolites in different species, researchers can gain insights into the similarities and differences in metabolic pathways, rates of transformation, and the types of metabolites produced.

Interactive Table 1: Comparative Metabolic Fate of Coumaphos in Different Species (Based on studies using labeled Coumaphos)

| Species | Administration Route | Labeled Compound | Primary Excretion Route(s) | Major Compounds in Excreta | Major Compounds in Tissues (Selected) |

| Rats | Oral | 14C-chlorferron | Urine (major), Feces (minor) | Metabolites (rapidly degraded) | Not specified in detail, but rapid degradation indicated nih.gov |

| Steers | Oral | 32P-Coumaphos | Urine (38%), Feces (35%) over 7 days | Diethylphosphoric acid, diethylphosphorothioic acid (urine); Coumaphos (50%), oxygen analogue (32%), polar metabolites (12%) (feces) inchem.org | Not specified inchem.org |

| Goats | Oral | 32P-Coumaphos | Not specified, but similar pattern to rats and cows inchem.org | Similar metabolic pattern to rats and cows inchem.org | Not specified inchem.org |

| Cows | Oral | 32P-Coumaphos | Not specified, but similar pattern to rats and goats inchem.org | Similar metabolic pattern to rats and goats inchem.org | Not specified inchem.org |

| Lactating Goats | Dermal (pour-on) | 14C-Coumaphos | Urine (4.7%), Feces (1%), Milk (<0.1%) over 7 days | Metabolites (urine); Intact parent compound (feces) nih.gov | Unmetabolized Coumaphos (adipose tissue, milk); Metabolites (kidney, liver) nih.gov |

| Hens | Feed | Labeled Coumaphos | Excreted in droppings inchem.org | Not specified in detail inchem.org | More radioactivity in yolk than white or shell nih.gov |

Contribution to Toxicokinetic Assessment of Coumaphos

Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of toxic substances. ipinnovative.commhmedical.com this compound plays a vital role in toxicokinetic studies by enabling accurate measurement of Coumaphos and its metabolites in biological matrices over time, which is crucial for understanding how the body handles the compound and relating external exposure to internal dose. ipinnovative.comnih.gov

Absorption, Distribution, and Elimination Kinetics

The absorption, distribution, and elimination kinetics of Coumaphos have been investigated in various species. Studies using labeled Coumaphos have shown that the route of administration significantly impacts absorption. For instance, rats treated orally eliminated a much higher percentage of the dose compared to dermal treatment. nih.gov In lactating goats, dermal application of 14C-Coumaphos as a pour-on formulation resulted in slow and constant absorption. nih.gov Elimination of radioactivity occurred in milk, urine, and feces, with the majority of the remaining radiocarbon found on the hair and skin after 7 days. nih.gov

The distribution of Coumaphos and its residues varies among tissues. In hens fed labeled Coumaphos, more radioactivity was found in the yolk than in the white or shell of eggs. nih.gov In lactating goats, residues were highest in adipose tissue, followed by kidney and liver, with unmetabolized Coumaphos being the main residue in adipose tissue and milk. nih.gov

This compound, as a stable isotope-labeled analog, allows for precise tracking of the parent compound's absorption rate, its distribution into various tissues and fluids, and its elimination rate from the body. By co-administering Coumaphos and this compound (or using this compound as an internal standard for analysis of Coumaphos from environmental exposure), researchers can accurately quantify the parent compound's concentration profile over time in different biological compartments, providing robust data on its kinetics.

Bioavailability and Exposure Assessment in Biological Matrices

Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation. Exposure assessment involves determining the extent and duration of contact with a substance. Accurate assessment of Coumaphos bioavailability and exposure in biological matrices (e.g., blood, urine, tissues, milk, eggs) is critical for evaluating potential health risks. nih.govescholarship.org

Studies have measured Coumaphos residues in various biological matrices of treated animals. For example, milk from cows treated with Coumaphos sprays contained residues, although levels decreased in subsequent milkings. inchem.org Hens exposed to Coumaphos dust or feed showed varying levels of residues in eggs. inchem.org

This compound is particularly valuable for bioavailability and exposure assessment due to its use as an internal standard in analytical methods like GC-MS and LC-MS. caymanchem.commdpi.com By adding a known amount of this compound to biological samples before extraction and analysis, researchers can correct for matrix effects and variations in recovery, ensuring accurate quantification of the native Coumaphos present. This is essential for reliably determining the amount of Coumaphos absorbed into the systemic circulation (bioavailability) and assessing the level and duration of exposure in different biological matrices. wattohm.fr

Impact of Metabolism on Toxicokinetics

Metabolism plays a significant role in the toxicokinetics of Coumaphos by transforming the parent compound into metabolites that can be more or less toxic, and that have different pharmacokinetic properties. core.ac.uk The primary metabolic pathway involves the formation of the oxygen analog, coroxon, which is a more potent cholinesterase inhibitor than Coumaphos. inchem.org Further metabolism leads to the formation of hydrolysis products like diethylphosphoric acid and diethylphosphorothioic acid, which are generally less toxic and more readily excreted. inchem.org

This compound helps researchers track the formation and elimination of specific metabolites alongside the parent compound. By analyzing the deuterated metabolites of this compound, researchers can accurately quantify the rates of different metabolic transformations and understand how these processes influence the concentration-time profiles of both the parent compound and its metabolites in various biological compartments. This provides crucial data for understanding the link between metabolism and the observed toxicokinetics of Coumaphos. core.ac.uk

Contribution to Environmental Fate Investigations of Coumaphos

Elucidation of Environmental Degradation Pathways

The study of how coumaphos (B1669454) breaks down in the environment is essential for understanding its potential impact and persistence. Isotopically labeled standards like Coumaphos-d10 are fundamental tools in these investigations, providing the analytical precision needed to track the disappearance of the parent compound and the emergence of its metabolites.

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of pesticides in the environment. Studies investigating the photolytic degradation of coumaphos expose the compound to controlled light sources that simulate natural sunlight and measure its concentration over time. In one study, the photolysis of coumaphos in soil was examined, revealing a minimum half-life of 69 days. bohrium.com The use of this compound as an internal standard in the analytical method, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately quantifying the remaining coumaphos concentration, ensuring that the calculated half-life is a true representation of the degradation rate.

Table 1: Photolytic Degradation Half-Life of Coumaphos

This table illustrates the persistence of Coumaphos under photolytic conditions as determined in a soil-based study.

| Parameter | Value | Reference |

| Minimum Half-Life (t½) | 69 days | bohrium.com |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the water. Coumaphos is susceptible to hydrolysis, particularly under alkaline conditions. Research has shown that coumaphos is relatively stable under neutral and acidic conditions but degrades rapidly at a pH of 10. researchgate.net One study determined the half-life of coumaphos in distilled water to be 347 days at pH 7.0, but this decreased significantly to 33 days at pH 4.0 and 29 days at pH 8.5. researchgate.net In such studies, this compound is added to the samples before analysis to provide a precise measurement of the parent compound, allowing for reliable calculation of degradation rates and half-lives under various pH conditions.

Table 2: Hydrolytic Degradation Half-Lives of Coumaphos at Different pH Levels

This interactive table shows the effect of pH on the stability of Coumaphos in water.

| pH | Half-Life (t½) | Stability | Reference |

| 4.0 | 33 days | Unstable | researchgate.net |

| 7.0 | 347 days | Stable | researchgate.net |

| 8.5 | 29 days | Unstable | researchgate.net |

| 10.0 | Rapid Degradation | Very Unstable | researchgate.net |

Microbial degradation is a key process in the detoxification and removal of pesticides from the environment. Several studies have identified bacteria capable of metabolizing coumaphos. nih.govnih.gov The primary degradation pathway involves the hydrolysis of coumaphos to its main metabolites: chlorferon and diethylthiophosphoric acid. researchgate.netnih.gov Some bacterial strains can further metabolize chlorferon. nih.gov For instance, research using immobilized bacterial cells demonstrated that the degradation rate of coumaphos and its hydrolysis products could be significantly enhanced compared to freely suspended cells. nih.gov In a field-scale biofilter, microbial consortia reduced coumaphos concentrations in cattle dip waste from 2000 mg/L to 10 mg/L in approximately 14 days. osti.gov The accurate tracking of coumaphos reduction and metabolite formation in these bioremediation studies relies on robust analytical methods where this compound serves as an essential internal standard to ensure data integrity.

Assessment of Environmental Persistence in Various Matrices

Determining how long coumaphos persists in different environmental compartments is vital for risk assessment. This compound is a critical tool for generating the high-quality data needed for these assessments.

The persistence of coumaphos in soil is influenced by factors such as soil type, organic matter content, microbial activity, and pH. Studies have shown that coumaphos has a strong affinity for soil, particularly soils with higher organic matter content, which limits its potential for transformation and movement. bohrium.com The degradation of coumaphos in soil occurs through both biological and chemical processes. The minimum half-life for biodegradation in soil has been reported as 52 days. bohrium.com In dissipation studies, which track the decline of a pesticide over time under real or simulated field conditions, accurate quantification is paramount. The use of this compound as an internal standard corrects for variations in extraction efficiency from the complex soil matrix, ensuring that the measured dissipation rates are accurate. nih.gov

Table 3: Minimum Degradation Half-Lives of Coumaphos in Soil

This table summarizes the minimum time required for half of the Coumaphos concentration to degrade in soil through different pathways.

| Degradation Pathway | Minimum Half-Life (t½) | Reference |

| Biodegradation | 52 days | bohrium.com |

| Photolysis | 69 days | bohrium.com |

| Hydrolysis | 203 days | bohrium.com |

When coumaphos enters aquatic systems, its fate is governed by hydrolysis, photolysis, and microbial degradation in the water column and sediment. As noted in the hydrolysis section, the pH of the water is a critical factor in its degradation rate. researchgate.net Coumaphos is relatively insoluble in water and tends to adsorb to sediment particles. Investigations into the fate of coumaphos in aquatic environments require sensitive and precise analytical methods to measure low concentrations in both water and sediment. The incorporation of this compound into the analytical workflow is standard practice for achieving the necessary accuracy, correcting for matrix effects and potential losses during the complex extraction procedures required for water and sediment samples.

Non-Extractable Residue Formation

The formation of non-extractable residues (NERs), often termed "bound residues," is a significant process in the environmental dissipation of pesticides. NERs consist of the parent compound and/or its metabolites that cannot be extracted from the soil matrix using conventional solvents, as they become physically entrapped or chemically bound to soil components like organic matter and clay. pfmodels.orgresearchgate.net Investigating the extent of NER formation is crucial for a complete understanding of a pesticide's persistence and long-term environmental impact.

In studies designed to quantify Coumaphos NERs, researchers typically apply the pesticide (often a radiolabeled version like ¹⁴C-Coumaphos for ease of tracking) to soil samples and incubate them over time. nih.gov To determine the amount of NERs formed, the soil must first be exhaustively extracted to remove the "extractable" portion. It is in the analysis of these extracts that this compound plays its vital role. By adding a known amount of this compound to the sample at the start of the extraction process, analysts can use techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to precisely quantify the amount of native Coumaphos recovered. This accurate measurement of the extractable fraction allows for a reliable calculation of the non-extractable portion remaining in the soil.

Research on the fate of ¹⁴C-Coumaphos in alkaline sandy loam soil has provided specific data on its potential to form bound residues. The findings from these investigations are summarized in the table below.

| Treatment | Incubation Period (Days) | Non-Extractable (Bound) Residue (% of Applied) | Source |

|---|---|---|---|

| Fresh ¹⁴C-Coumaphos | 150 | 9.53% | nih.gov |

| Alkali Treated ¹⁴C-Coumaphos | 150 | 18.95% | nih.gov |

Environmental Transport and Bioavailability Studies

Understanding the movement and bioavailability of Coumaphos in the environment is essential for assessing its potential risk to non-target areas and organisms. This compound is a key component in studies that examine these transport pathways, providing the analytical accuracy needed to detect and quantify low concentrations of the parent compound in various environmental compartments.

Leaching Potential in Soil Columns

Leaching is the process by which pesticides are transported downward through the soil profile by water, potentially leading to the contamination of groundwater. researchgate.net Laboratory-based soil column studies are a standard method for evaluating this potential. mdpi.com In these experiments, undisturbed or packed soil columns are treated with the pesticide at the surface and then subjected to simulated rainfall or irrigation. The resulting leachate and the soil from different column depths are collected and analyzed.

The contribution of this compound is critical for the accurate quantification of Coumaphos in both the aqueous leachate and the soil segment extracts. Given the low concentrations expected, particularly in deeper soil layers, the use of a deuterated internal standard corrects for analytical variability and matrix interference, ensuring high confidence in the results. researchgate.net

A study investigating the mobility of ¹⁴C-Coumaphos in alkaline sandy loam soil columns under subtropical field conditions for one year found that the compound has low leaching potential. nih.gov The majority of the residues remained in the upper soil layer, with no detection below 10 cm.

| Soil Depth | Finding | Source |

|---|---|---|

| 0-10 cm | Coumaphos residues detected | nih.gov |

| Below 10 cm | Coumaphos did not leach to this depth | nih.gov |

Uptake and Accumulation in Environmental Organisms

The potential for a pesticide to be taken up from the environment and accumulate in the tissues of organisms is known as bioaccumulation. researchgate.neteaht.org This is a key consideration for aquatic ecosystems, where pesticides present in the water column or sediment can be absorbed by organisms such as algae, invertebrates, and fish. epa.govepa.gov

Studies on the bioaccumulation of Coumaphos involve exposing organisms to environmentally relevant concentrations and subsequently measuring the residue levels in their tissues. The analysis of these biological samples is challenging due to their complexity. This compound is an essential tool in this context, used as an internal standard to ensure that the measured concentrations of Coumaphos are accurate and not skewed by losses during the extensive sample preparation and cleanup required for tissue analysis.

Research has demonstrated that Coumaphos can be absorbed by and affect non-target aquatic organisms. For instance, a study on the estuarine macroalgae Ulva pertusa showed that exposure to Coumaphos induced oxidative stress and other cellular responses, indicating uptake of the compound. nih.gov

| Organism | Exposure Concentrations | Observed Effects | Implication | Source |

|---|---|---|---|---|

| Green Macroalgae (Ulva pertusa) | 0.01 mg/L to 0.5 mg/L | Increased oxidative damage (protein carbonyl and lipid hydroperoxide levels), increased antioxidant capacity, and detoxification activity. | Demonstrates uptake and cellular impact of Coumaphos at environmentally relevant concentrations. | nih.gov |

Volatilization Characteristics

Volatilization is the process by which a substance evaporates from a surface, such as soil or water, and enters the atmosphere. rivm.nl For pesticides, this represents a potential pathway for atmospheric transport and off-site deposition. researchgate.net A pesticide's tendency to volatilize is primarily governed by its vapor pressure and Henry's Law Constant. epa.gov

Coumaphos has a very low vapor pressure, which suggests its potential for volatilization from soil and water surfaces is limited. Experimental studies to confirm this would involve applying Coumaphos to a surface within a controlled chamber and measuring its concentration in the air over time. In the analysis of air samples, which are typically collected on a trapping medium, this compound would be used as an internal standard to accurately quantify the very low concentrations of volatilized Coumaphos, correcting for any inefficiencies in the trapping and extraction process.

| Property | Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure | 1.3 x 10⁻⁷ mmHg (at 20°C) | Very low, indicating a low tendency to volatilize from surfaces. |

| Henry's Law Constant | 1.1 x 10⁻⁷ atm·m³/mol (estimated) | Low, suggesting limited partitioning from water to air. |

Advanced Spectrometric Considerations for Deuterated Compounds

Isotopic Effects on Mass Spectrometry Data

Isotopic substitution, particularly with deuterium (B1214612), can affect the vibrational frequencies of chemical bonds (e.g., C-D bonds are stronger than C-H bonds), influencing molecular interactions and fragmentation pathways sci-hub.se. These effects are observable in both the chromatographic separation and the mass spectral fragmentation of deuterated compounds compared to their non-deuterated counterparts.

Shifts in Chromatographic Retention Times

Deuterated compounds can exhibit shifts in retention times compared to their protiated analogs during chromatographic separation, a phenomenon known as the chromatographic isotope effect nih.govnih.gov. In gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated analytes often elute slightly earlier than their non-deuterated counterparts nih.govnih.govresearchgate.net. This is generally attributed to differences in interactions with the stationary phase due to changes in zero-point vibrational energies and van der Waals forces caused by deuterium substitution sci-hub.seresearchgate.net.

The magnitude and direction of the retention time shift depend on several factors, including the number and position of deuterium atoms, the type of stationary phase, and the mobile phase composition sci-hub.seresearchgate.net. For Coumaphos-d10, with ten deuterium atoms on the ethyl groups, a retention time shift relative to coumaphos (B1669454) would be expected in both GC and LC systems caymanchem.comnih.gov. While specific data for this compound retention time shifts were not extensively detailed in the search results, the general principle of earlier elution for deuterated compounds in RPLC and GC is well-established nih.govnih.govresearchgate.net. Studies on other deuterated compounds, such as peptides and olefins, have demonstrated these shifts sci-hub.senih.govcdnsciencepub.com.

For example, research on dimethyl-labeled peptides showed that deuterated peptides typically elute slightly earlier than non-deuterated peptides in reversed-phase liquid chromatography nih.gov. Similarly, studies on isotopically labeled ethylenes by gas chromatography observed separations between isotopic species and calculated isotope effects on retention times cdnsciencepub.com. The position of deuterium atoms was found to play an important role in these separations sci-hub.secdnsciencepub.com.

In quantitative analysis using this compound as an internal standard, minor retention time shifts are generally acceptable as long as the labeled standard co-elutes sufficiently with the analyte to ensure they experience similar matrix effects and ionization conditions nih.govstackexchange.com. However, significant shifts could potentially impact the accuracy of quantification if peak integration windows are not appropriately set or if co-eluting interferences are present.

Alterations in Mass Spectral Fragmentation Patterns

Deuterium substitution can also influence the fragmentation pathways and relative abundances of fragment ions observed in mass spectrometry stackexchange.comspectroscopyonline.comcdnsciencepub.com. This is because the strength of C-D bonds is greater than that of C-H bonds, which can alter the kinetics of fragmentation reactions sci-hub.se. During collision-induced dissociation (CID), the energy imparted to the parent ion can lead to different bond cleavages or altered propensities for specific fragmentation pathways in deuterated molecules compared to their protiated analogs stackexchange.com.

For this compound, the deuterium atoms are located on the ethyl ester groups caymanchem.comlgcstandards.com. Fragmentation of coumaphos typically involves cleavage of bonds within the molecule, leading to characteristic fragment ions nih.govbenthamopen.com. The presence of deuterium atoms in the ethyl groups can affect fragmentation pathways that involve these moieties. For instance, if a fragmentation pathway involves the loss of an ethyl radical or a related fragment from the ester group, the mass of this neutral loss will be different for this compound compared to coumaphos due to the incorporated deuterium atoms. This results in fragment ions with m/z values shifted according to the number of deuterium atoms retained in the fragment.

Studies on other deuterated compounds, such as dimethylquinolines, have shown that deuterium labeling can influence fragmentation patterns and the relative intensities of fragment ions cdnsciencepub.com. Ring expansion processes and the subsequent loss of methyl groups were observed to be affected by the location of deuterium atoms cdnsciencepub.com. While specific fragmentation data for this compound was not detailed in the search results, the general principle suggests that its fragmentation pattern will show analogous ions to coumaphos, but with mass shifts corresponding to the deuterium atoms present in each fragment ion spectroscopyonline.comnih.gov. This difference in fragmentation is crucial for distinguishing the internal standard from the analyte in quantitative mass spectrometry, particularly in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes restek.comwaters.comlcms.cz.

Quantitative Isotope Ratio Mass Spectrometry

Isotope ratio mass spectrometry (IRMS) is a technique that measures the relative abundance of different isotopes in a sample. While traditional IRMS often focuses on light stable isotopes (e.g., 13C, 15N, 18O, 2H) in bulk or simple molecules for applications like origin determination or metabolic studies, the principle of using isotope ratios for quantification is central to the application of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) researchgate.net.

In IDMS, a known amount of the isotopically labeled internal standard (this compound) is added to the sample before extraction and analysis caymanchem.comcaymanchem.com. The ratio of the signal intensity of the analyte (coumaphos) to the signal intensity of the internal standard (this compound) is measured by mass spectrometry caymanchem.com. Since the internal standard is chemically identical to the analyte (except for the isotopic substitution) and is added at the beginning of the sample preparation process, it undergoes the same losses and matrix effects as the analyte caymanchem.comuva.es. Therefore, the measured isotope ratio is directly proportional to the concentration of the analyte in the original sample, allowing for accurate quantification caymanchem.com.

This compound is specifically designed for this purpose, with a high deuterium incorporation rate (typically ≥99% deuterated forms) and low levels of the d0 form (≤1%) to ensure accurate quantification caymanchem.com. The use of a heavily deuterated standard like this compound (d10) provides a significant mass difference from the native coumaphos (d0), minimizing interference from the natural isotopic abundance of carbon, hydrogen, oxygen, phosphorus, sulfur, and chlorine in coumaphos caymanchem.com. This large mass difference simplifies the mass spectral analysis and improves the accuracy of the isotope ratio measurement.

Quantitative analysis using this compound as an internal standard typically involves generating a calibration curve by analyzing standards containing known ratios of coumaphos and this compound caymanchem.com. The peak intensity ratios (analyte/internal standard) are plotted against the known concentration ratios, and this curve is then used to determine the concentration of coumaphos in unknown samples based on their measured peak intensity ratios caymanchem.com. This approach is widely used in GC-MS and LC-MS methods for the accurate quantification of coumaphos residues caymanchem.comcaymanchem.comuva.esacs.orgperkinelmer.com.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition of ions and assess the isotopic purity of labeled compounds like this compound benthamopen.com. Unlike low-resolution mass spectrometry, which measures ions to the nearest whole mass unit, HRMS can measure masses with very high precision (e.g., to several decimal places) benthamopen.com.

For this compound, HRMS can be used to verify its isotopic composition and purity caymanchem.comlgcstandards.com. The theoretical accurate mass of this compound (C14H6D10ClO5PS) is 372.0772 Da lgcstandards.comlgcstandards.com. HRMS analysis can confirm the presence of the expected molecular ion at this accurate mass and assess the abundance of lower deuterated forms (d0-d9) or other impurities based on their accurate masses caymanchem.com. This is particularly important for a quantitative internal standard, as the presence of significant amounts of the d0 form or other isotopologues could affect the accuracy of quantification caymanchem.com.

Furthermore, HRMS is invaluable for analyzing the fragmentation patterns of this compound benthamopen.com. By accurately measuring the masses of fragment ions, their elemental compositions can be determined benthamopen.com. This allows for the confident assignment of fragment ions and provides detailed insights into the fragmentation pathways of the deuterated molecule. Comparing the high-resolution fragmentation data of this compound with that of coumaphos can help elucidate how the deuterium atoms influence bond cleavages and the formation of specific fragment ions stackexchange.comspectroscopyonline.com. This information is critical for developing and optimizing sensitive and selective MRM methods for quantitative analysis restek.comwaters.comlcms.cz. HRMS can distinguish between isobaric ions (ions with the same nominal mass but different elemental compositions) that might interfere with analysis on a low-resolution instrument benthamopen.com.

For example, the loss of CO (27.9949 Da) and C2H4 (28.0313 Da) from a precursor ion results in fragments with nominally the same mass difference (28 Da), but HRMS can easily differentiate these based on their accurate mass measurements benthamopen.com. This capability is crucial for correctly interpreting fragmentation pathways and ensuring the specificity of selected fragment ions used for quantification.

Quality Assurance and Control in Research Applications

Certification and Traceability of Reference Standards

The foundation of accurate quantification in analytical chemistry is the use of high-purity, well-characterized reference standards. For Coumaphos-d10, these standards are available as Certified Reference Materials (CRMs), which provide the highest level of accuracy and traceability. accustandard.comlgcstandards.com

The certification of this compound reference standards is often performed under internationally recognized quality management systems, primarily ISO 17034 and ISO/IEC 17025. accustandard.comlgcstandards.comcpachem.comreagecon.com ISO 17034 specifies the general requirements for the competence of reference material producers, ensuring that the entire process, from material characterization to the assignment of certified values and their uncertainties, is conducted in a metrologically valid manner. reagecon.comcps.it ISO/IEC 17025 outlines the general requirements for the competence of testing and calibration laboratories, which is crucial for the laboratories that perform the analytical measurements to certify the reference material. cpachem.com

The certificate of analysis (CoA) accompanying a this compound CRM provides essential information, including:

Certified Concentration and Uncertainty: The assigned concentration of the analyte in the solution and the associated measurement uncertainty.

Purity: The chemical and isotopic purity of the material.

Traceability: A statement of metrological traceability to national or international standards.

Homogeneity and Stability: Data demonstrating that the material is homogeneous and stable for the defined shelf life.

This rigorous certification process ensures that researchers using this compound as an internal standard can have confidence in the accuracy of their analytical measurements, as the standard provides a stable and reliable reference point for quantification.

Table 1: Examples of this compound Certified Reference Material and Stated Quality Standards

| Supplier/Product | Stated Quality Standard(s) | Product Format |

|---|---|---|

| LGC Standards (Dr. Ehrenstorfer) | ISO/IEC 17025, ISO 17034 | Single Solution in Acetonitrile |

| AccuStandard | ISO 17034, ISO/IEC 17025 | Neat or Solution |

| CPAChem | ISO 9001, ISO/IEC 17025, ISO 17034 | Organic Substance |

| Reagecon | ISO 17034, ISO/IEC 17025 | Certified Reference Material |

Interlaboratory Proficiency Testing

Interlaboratory proficiency testing (PT) is a critical component of external quality control, allowing laboratories to assess their analytical performance against their peers and a reference value. While PT schemes may not be available for this compound specifically, numerous programs exist for the analysis of organophosphate pesticides, including the non-labeled parent compound, Coumaphos (B1669454), in various matrices such as food and environmental samples. fapas.comlgcstandards.comiupac.org

Participation in these PT schemes provides an objective assessment of a laboratory's competence in analyzing for Coumaphos. Since this compound is used as an internal standard in these analyses, the successful quantification of Coumaphos is intrinsically linked to the correct use and handling of its deuterated analogue. These programs typically involve the distribution of a test material with a known, but undisclosed, concentration of the target analytes to multiple laboratories. iupac.org The laboratories analyze the sample using their routine methods and report their results to the PT provider.

The provider then statistically evaluates the data and provides each laboratory with a performance score, often a z-score, which indicates the deviation of the laboratory's result from the assigned reference value. iupac.org This feedback is invaluable for:

Identifying potential analytical biases or errors.

Evaluating the effectiveness of the laboratory's quality management system.

Demonstrating competence to accreditation bodies and clients.

The National Organic Program (NOP) recommends that laboratories conducting pesticide residue analysis participate in proficiency testing programs to ensure reliable results. usda.gov Organizations like Fapas and Qualitycheck offer proficiency tests for pesticides in matrices like drinking water and various food products. fapas.comqualitychecksrl.com

Table 2: Representative Proficiency Testing (PT) Schemes for Organophosphate Pesticides (including Coumaphos)

| PT Provider | Scheme Name | Matrix | Target Analytes Include |

|---|---|---|---|

| Fapas | Organophosphorus Pesticides in Drinking Water | Drinking Water | Organophosphorus Pesticides |

| Qualitycheck | Pesticides in natural waters | Natural Waters | Organophosphorus Pesticides |

| LGC Standards (AXIO) | Food Chemistry (QFCS) | Fruit or Vegetable | Pesticides |

| AOAC INTERNATIONAL | Pesticide Residues in Food | Food Matrices | Organophosphate Pesticides |

Method Comparability and Harmonization

To ensure that analytical results for Coumaphos and, by extension, the use of this compound are comparable across different laboratories and over time, the harmonization of analytical methods is essential. This is largely achieved through the adoption of standardized and validated methods developed by national and international organizations.

For organophosphate pesticides, several standard methods have been established by bodies such as the U.S. Environmental Protection Agency (EPA) and AOAC INTERNATIONAL. These methods provide detailed procedures for the extraction, cleanup, and analysis of these compounds from various matrices. semanticscholar.orgepa.govaoacofficialmethod.orgepa.gov

Key aspects of these harmonized methods include:

Extraction Techniques: Standardized procedures such as liquid-liquid extraction or solid-phase extraction (SPE) are specified to ensure efficient and reproducible recovery of the analytes from the sample matrix. epa.govepa.gov

Analytical Instrumentation: The methods typically specify the use of gas chromatography (GC) for separation. epa.govanalysis.rs

Detection Systems: Specific detectors that are sensitive to phosphorus-containing compounds, such as the Nitrogen-Phosphorus Detector (NPD) or the Flame Photometric Detector (FPD), are recommended to ensure selectivity and achieve the required low detection limits. epa.gov Gas chromatography-mass spectrometry (GC-MS) is also used for confirmation. epa.gov

By adhering to these validated methods, laboratories can minimize variability arising from different analytical approaches, leading to more consistent and comparable data. The use of this compound as an internal standard within these harmonized methods is a best practice, as it corrects for variations in extraction efficiency and instrument response, further enhancing the reliability of the results.

Table 3: Standard Analytical Methods for Organophosphate Pesticides (including Coumaphos)

| Issuing Body | Method Number | Title | Analytical Technique |

|---|---|---|---|

| U.S. EPA | Method 8141B | Organophosphorus Compounds by Gas Chromatography | Gas Chromatography (GC) with NPD or FPD |

| U.S. EPA | Method 614.1 | The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater | Gas Chromatography (GC) with a nitrogen/phosphorus-specific detector |

| AOAC INTERNATIONAL | AOAC 970.52 | Organochlorine and Organophosphorus Pesticide Residues | Gas Chromatography (GC) |

Q & A

What are the primary applications of Coumaphos-d10 in analytical chemistry, and how do methodological choices affect its utility?

Basic : this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying non-deuterated Coumaphos in environmental and biological matrices. Its deuterated structure minimizes isotopic interference, ensuring accurate calibration .

Advanced : Methodological challenges arise in complex matrices (e.g., honey, adipose tissue) where co-eluting compounds may obscure detection. Researchers must optimize chromatographic separation (e.g., gradient elution) and validate matrix effects via spike-and-recovery experiments to ensure precision (±10% RSD) .

How should researchers design experiments to account for isotopic effects when using this compound as a stable isotope-labeled tracer?

Basic : Isotopic purity (>98%) must be verified via high-resolution mass spectrometry (HRMS) prior to use. Baseline separation of this compound from its non-deuterated form is critical to avoid quantification errors .